N'-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide
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Overview
Description
N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide is a chemical compound characterized by its unique structure, which includes furan rings and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide typically involves the condensation reaction between 2-methyl-3-furohydrazide and 3-(2-furyl)-2-propenal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan rings and hydrazide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto-hydrazide
- N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto-hydrazide
Uniqueness
N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide is unique due to its specific combination of furan rings and hydrazide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c1-10-12(6-9-17-10)13(16)15-14-7-2-4-11-5-3-8-18-11/h2-9H,1H3,(H,15,16)/b4-2+,14-7+ |
InChI Key |
SDNJZKHNKCERSG-FFDQLCTRSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC=CC2=CC=CO2 |
Origin of Product |
United States |
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